molecular formula C3H9I2N B1379435 3-Iodopropan-1-amine hydroiodide CAS No. 1184350-83-1

3-Iodopropan-1-amine hydroiodide

Cat. No. B1379435
CAS RN: 1184350-83-1
M. Wt: 312.92 g/mol
InChI Key: YUROFTHDMNUHBU-UHFFFAOYSA-N
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Description

Synthesis Analysis

A recent paper discusses the synthesis of a novel triiodide ionic liquid based on quaternary ammonium cation . In this process, N,N,N-triethyl-3-iodopropan-1-aminium triiodide was synthesized and utilized as both a reagent and a solvent in combination with H2O2 (35%) to convert aromatic compounds into their corresponding iodo derivatives .


Chemical Reactions Analysis

The aforementioned paper also discusses the use of N,N,N-triethyl-3-iodopropan-1-aminium triiodide in chemical reactions. It was used to convert aromatic compounds into their corresponding iodo derivatives .


Physical And Chemical Properties Analysis

3-Iodopropan-1-amine hydroiodide has a molecular weight of 312.92 g/mol. More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Applications

  • 3-Iodopropan-1-amine hydroiodide has been utilized in the synthesis of novel triiodide ionic liquids. These ionic liquids, such as N,N,N-triethyl-3-iodopropan-1-aminium triiodide, have been used as both reagents and solvents in the conversion of aromatic compounds into their corresponding iodo derivatives (Sakhdari, Koukabi, & Zolfigol, 2022).

Organic Chemistry and Catalysis

  • In organic chemistry, it has been involved in the alkylation of C- and N-aminotriazoles with α-iodoketones. This process resulted in the formation of various triiodide compounds, demonstrating the role of 3-Iodopropan-1-amine hydroiodide in facilitating organic transformations (Shagun et al., 2013).

Biomass Reduction

  • A study on the selective reduction of biomass using hydroiodic acid indicated the potential of 3-Iodopropan-1-amine hydroiodide in such processes. This application highlights its role in the efficient conversion of fructose and glycerol into valuable chemical compounds (Yang, Grochowski, & Sen, 2012).

Site-Selective Iodination

  • The compound has been used in the site-selective iodination of primary amines, particularly in the context of modifying bioactive molecules. This application is crucial for the synthesis of various pharmaceutical intermediates (Feng et al., 2023).

Biochemical Applications

  • In the realm of biochemistry, 3-Iodopropan-1-amine hydroiodide has been involved in amine exchange reactions with amino acids, highlighting its potential in the synthesis of complex biochemical compounds (Min’yan’ et al., 2010).

Antimicrobial Studies

  • Its derivatives have been studied for their antimicrobial properties. For instance, the synthesis and spectral studies of thioiminium iodides and amine hydrochlorides have been carried out to explore their potential in combating various microorganisms (Britto, Renaud, & Nallu, 2014).

Electronic and Conductive Properties

  • The electronic and conductive properties of triiodides synthesized using 3-Iodopropan-1-amine hydroiodide have been investigated, paving the way for their use in creating new types of electroconducting ionic liquids (Shagun et al., 2019).

Environmental Applications

  • A study on the preparation of iodide selective carbon paste electrode with modified carbon nanotubes demonstrated the use of 3-Iodopropan-1-amine hydroiodide in environmental monitoring and analysis, particularly in the detection of iodine species (Ghaedi et al., 2015).

CO2 Capture

  • It has been used in the synthesis of a task-specific ionic liquid that reacts reversibly with CO2, highlighting its potential in carbon capture technologies (Bates et al., 2002).

Future Directions

The use of 3-Iodopropan-1-amine hydroiodide in the synthesis of novel triiodide ionic liquids suggests potential future directions in the field of green chemistry . Its use as both a reagent and a solvent in chemical reactions indicates its potential utility in various scientific experiments .

properties

IUPAC Name

3-iodopropan-1-amine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8IN.HI/c4-2-1-3-5;/h1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUROFTHDMNUHBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CI.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9I2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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